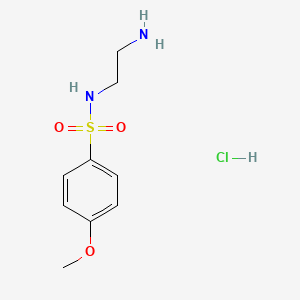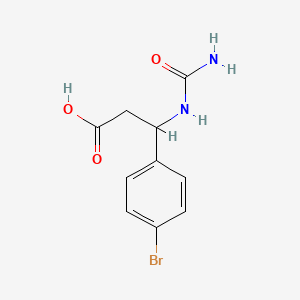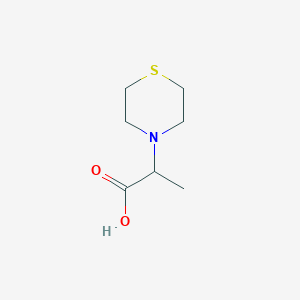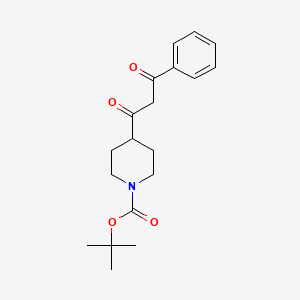
tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H25NO4 . It has an average mass of 331.406 Da and a monoisotopic mass of 331.178345 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” consists of 19 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly useful in the development of poly (ADP-ribose) polymerase (PARP) inhibitors , which are a class of drugs with potential efficacy against BRCA-1 and -2 mutant tumors. These inhibitors are crucial in the treatment of certain types of cancers, including ovarian and breast cancer.
Analytical Chemistry
The compound’s distinct chemical structure allows it to be used as a standard or reference material in various chromatographic techniques, including HPLC, LC-MS, and UPLC . This aids in the identification and quantification of similar compounds within complex mixtures.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the design of new drug candidates. Its piperidine ring is a common motif in many drugs and can be modified to produce derivatives with a range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects .
Fragment-Based Drug Discovery
The compound’s structure can be incorporated into fragment-based drug discovery (FBDD) libraries. FBDD is a technique where small chemical “fragments” of a drug molecule are identified and then combined to create a potent compound with high specificity for its target .
properties
IUPAC Name |
tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKPWJFQQMRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678113 | |
| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
CAS RN |
1017781-53-1 | |
| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
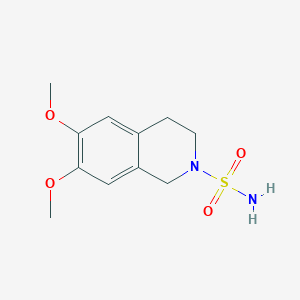

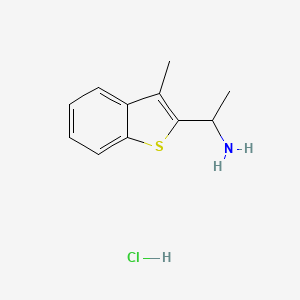
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)
amine](/img/structure/B1520992.png)
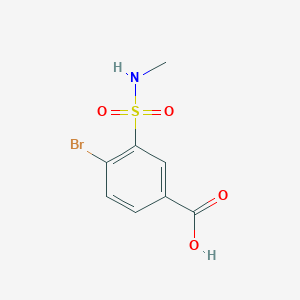
amine](/img/structure/B1520994.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)
